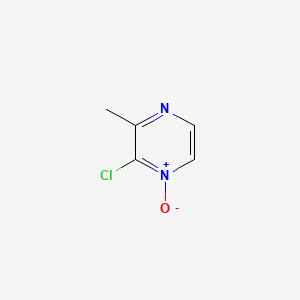

2-Chloro-3-methylpyrazine 1-oxide

Description

Properties

IUPAC Name |

2-chloro-3-methyl-1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-4-5(6)8(9)3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQODELBLOLFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[N+](=C1Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210682 | |

| Record name | Pyrazine, 2-chloro-3-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61689-42-7 | |

| Record name | Pyrazine, 2-chloro-3-methyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061689427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-chloro-3-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylpyrazine 1-oxide typically involves the oxidation of 2-Chloro-3-methylpyrazine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the desired oxide product .

Industrial Production Methods

Industrial production of 2-Chloro-3-methylpyrazine 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of environmentally benign oxidizing agents and catalysts is also a key consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylpyrazine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to the parent pyrazine compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Higher oxidation states of the pyrazine ring.

Reduction: 2-Chloro-3-methylpyrazine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

2-Chloro-3-methylpyrazine 1-oxide exhibits various biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. For instance, a concentration of 0.05% was effective in inhibiting bacterial growth in laboratory settings .

- Pesticidal Applications : The compound has been formulated into pesticides due to its efficacy against pests. It can be used in water-emulsifiable concentrates that demonstrate significant toxicity towards target organisms .

Industrial Applications

The industrial applications of 2-chloro-3-methylpyrazine 1-oxide are diverse:

- Agrochemicals : It is primarily used in the formulation of pesticides and herbicides. Its ability to act as a toxicant carrier enhances the effectiveness of active ingredients in pest control formulations .

- Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its nucleophilic substitution reactions allow for the introduction of other functional groups into pyrazine derivatives .

| Compound | Target Organism | Concentration | Effectiveness |

|---|---|---|---|

| 2-Chloro-3-methylpyrazine | Staphylococcus aureus | 0.05% | Inhibition observed |

| 2-Chloro-3-methylpyrazine | Bacillus subtilis | 0.05% | Inhibition observed |

| Pesticide Formulation | Various Pests | Variable | Significant toxicity |

Table 2: Synthesis Methods Overview

| Method | Reactants/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Chlorine gas + Acetic acid + Pyrazine | >65% |

| Lewis Acid Cyanation | Trimethylsilyl cyanide + Pyrazine | Variable |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory experiment, various concentrations of 2-chloro-3-methylpyrazine derivatives were tested against pathogenic bacteria. The results indicated that higher concentrations led to increased inhibition rates, suggesting potential for development into antimicrobial agents.

Case Study 2: Pesticidal Formulation

A formulation containing 2-chloro-3-methylpyrazine was tested in field trials against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a pesticide.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylpyrazine 1-oxide involves its interaction with specific molecular targets. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine and methyl groups can also affect the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes key structural and physicochemical properties of 2-Chloro-3-methylpyrazine 1-oxide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-Chloro-3-methylpyrazine 1-oxide | C₅H₅ClN₂O | 128.56 | 1829-34-1 | Chloro (C2), methyl (C3), N-oxide (N1) |

| 2-Chloropyrazine 1-oxide | C₄H₃ClN₂O | 130.53 | 61994-11-4 | Chloro (C2), N-oxide (N1), no methyl group |

| 4-Methylpyridine 1-oxide | C₆H₇NO | 109.13 | 1003-67-4 | Methyl (C4), pyridine N-oxide |

| 3-Methylpyridine 1-oxide | C₆H₇NO | 109.13 | 1003-73-2 | Methyl (C3), pyridine N-oxide |

| Pyrazine 1-oxide | C₄H₄N₂O | 96.09 | 15391-42-1 | Unsubstituted pyrazine N-oxide |

Key Observations :

- Substituent Effects: The methyl group in 2-Chloro-3-methylpyrazine 1-oxide increases lipophilicity compared to non-methylated analogues like 2-Chloropyrazine 1-oxide .

- N-Oxide Influence: The N-oxide group enhances hydrogen bond basicity, improving solubility in polar solvents compared to non-oxidized pyrazines .

2-Chloro-3-methylpyrazine 1-oxide

Synthesis typically involves oxidation of 2-Chloro-3-methylpyrazine using peroxides (e.g., H₂O₂) or SeO₂ under controlled conditions, followed by purification via column chromatography .

Hydrogen Bond Basicity and Solubility

highlights that N-oxide derivatives exhibit higher hydrogen bond basicity than their non-oxidized counterparts. For example:

- Pyridine 1-oxide : Hydrogen bond basicity (β₂ᴴ) = 0.72 .

- 2-Chloro-3-methylpyrazine 1-oxide : Estimated β₂ᴴ ≈ 0.68–0.75 (similar to pyridine N-oxide due to the electron-withdrawing chloro group).

This property enhances solubility in polar solvents like water and ethanol, critical for pharmaceutical formulations .

Biological Activity

2-Chloro-3-methylpyrazine 1-oxide (CAS Number: 61689-42-7) is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural features, including a chlorine atom, a methyl group, and an oxide group. This compound is primarily studied for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The molecular formula of 2-Chloro-3-methylpyrazine 1-oxide is C5H5ClN2O. Its structure allows it to participate in a range of chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the oxide group enhances its reactivity compared to other pyrazine derivatives, making it a valuable compound in organic synthesis and medicinal chemistry .

The biological activity of 2-Chloro-3-methylpyrazine 1-oxide is attributed to its interaction with various molecular targets within biological systems. The oxide group can engage in redox reactions, influencing the compound's reactivity with enzymes and receptors. Additionally, the chlorine and methyl substituents can modulate binding affinities, potentially enhancing the compound's specificity towards certain biological targets .

Antimicrobial Activity

Research has indicated that 2-Chloro-3-methylpyrazine 1-oxide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antibacterial agent. In vitro studies demonstrate that this compound can disrupt bacterial cell membranes and interfere with metabolic processes .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 2-Chloro-3-methylpyrazine 1-oxide has been investigated for anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property could make it a candidate for therapeutic applications in inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of 2-Chloro-3-methylpyrazine 1-oxide against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Mechanism Investigation

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with 2-Chloro-3-methylpyrazine 1-oxide significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory drug candidate .

Q & A

Q. How to design a stability-indicating assay for 2-Chloro-3-methylpyrazine 1-oxide under accelerated degradation conditions?

- Methodological Answer : Expose the compound to thermal stress (40–60°C), UV light (254 nm), and oxidative media (3% H₂O₂). Analyze degradation products using UPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Method validation should include specificity, linearity (R² > 0.995), and LOQ ≤ 0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.